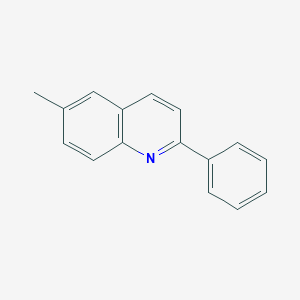

6-Methyl-2-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZURKQNORVXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181788 | |

| Record name | 6-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27356-46-3 | |

| Record name | 6-Methyl-2-phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027356463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of 6-Methyl-2-phenylquinoline

Introduction

6-Methyl-2-phenylquinoline, a substituted quinoline derivative, represents a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in numerous pharmaceuticals and functional materials. A thorough understanding of the molecular structure and purity of these compounds is paramount for their effective application and development. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, offering not just a presentation of data, but a detailed interpretation grounded in the principles of spectroscopic analysis. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Experimental Protocol for NMR Analysis

A standardized and robust protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation:

-

Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Homogenization: Ensure the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

Instrumental Setup and Data Acquisition:

-

Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For dilute samples, an increased number of scans will improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Diagram of the NMR Workflow:

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic region (approximately 7.0-8.5 ppm) and a singlet in the aliphatic region for the methyl group. The interpretation is based on the analysis of chemical shifts, integration, and spin-spin coupling patterns.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.4 - 7.6 | d | ~8.5 |

| H-4 | ~8.0 - 8.2 | d | ~8.5 |

| H-5 | ~7.8 - 8.0 | s | - |

| H-7 | ~7.5 - 7.7 | dd | ~8.5, 2.0 |

| H-8 | ~8.0 - 8.2 | d | ~8.5 |

| Phenyl H (ortho) | ~8.1 - 8.3 | m | - |

| Phenyl H (meta, para) | ~7.4 - 7.6 | m | - |

| 6-CH₃ | ~2.5 | s | - |

Interpretation:

-

Aromatic Protons (Quinoline Core): The protons on the quinoline ring system will appear in the downfield region due to the deshielding effect of the aromatic ring currents. Protons H-4 and H-8 are typically the most downfield due to their proximity to the nitrogen atom and the anisotropic effect of the fused ring system.

-

Aromatic Protons (Phenyl Ring): The protons of the phenyl group at the 2-position will also resonate in the aromatic region, likely showing complex multiplets due to overlapping signals.

-

Methyl Protons: The methyl group at the 6-position is expected to appear as a sharp singlet around 2.5 ppm. The integration of this signal should correspond to three protons.

-

Coupling Constants: The coupling constants (J values) are crucial for determining the connectivity of protons. For instance, the protons H-3 and H-4 are expected to be ortho-coupled, showing a doublet with a J value of approximately 8.5 Hz.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~157 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~129 |

| C-5 | ~130 |

| C-6 | ~136 |

| C-7 | ~127 |

| C-8 | ~129 |

| C-8a | ~148 |

| Phenyl C (ipso) | ~140 |

| Phenyl C (ortho) | ~127 |

| Phenyl C (meta) | ~129 |

| Phenyl C (para) | ~130 |

| 6-CH₃ | ~21 |

Interpretation:

-

Quaternary Carbons: Carbons that are not attached to any protons (C-2, C-4a, C-6, C-8a, and the ipso-carbon of the phenyl ring) will generally show weaker signals.

-

Aromatic Carbons: The carbons of the quinoline and phenyl rings will resonate in the typical aromatic region of 120-160 ppm.

-

Methyl Carbon: The methyl carbon will appear in the aliphatic region, typically around 21 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

ATR Method:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder and record the spectrum.

IR Spectral Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and heterocyclic structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050 - 3000 | C-H stretch | Aromatic |

| 2920 - 2850 | C-H stretch | Methyl (CH₃) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic rings and quinoline core |

| 1380 - 1370 | C-H bend | Methyl (CH₃) |

| 900 - 675 | C-H out-of-plane bend | Aromatic |

Interpretation:

-

Aromatic C-H Stretch: The presence of sharp bands just above 3000 cm⁻¹ is a clear indication of C-H bonds on the aromatic rings.

-

Aliphatic C-H Stretch: The absorption bands just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl group.

-

Ring Vibrations: The region between 1600 and 1450 cm⁻¹ will contain a series of sharp bands due to the stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond of the quinoline core.[1]

-

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that are unique to the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

-

Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating aromatic compounds.

-

Oven Program: A temperature gradient is used to elute the compound, for example, starting at 100 °C and ramping up to 280 °C.

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their m/z ratio.

Mass Spectral Analysis

The mass spectrum of this compound (C₁₆H₁₃N) is expected to show a prominent molecular ion peak and several characteristic fragment ions. The exact mass is 219.1048 Da.[2]

| m/z | Proposed Fragment | Notes |

| 219 | [M]⁺ | Molecular ion |

| 218 | [M-H]⁺ | Loss of a hydrogen radical |

| 204 | [M-CH₃]⁺ | Loss of a methyl radical |

| 115 | [C₉H₇]⁺ | Naphthalene cation radical |

| 102 | [C₈H₆]⁺ | Phenylacetylene cation radical |

Interpretation and Fragmentation Pathway:

The molecular ion at m/z 219 is expected to be the base peak or a very intense peak due to the stability of the aromatic system.[2] Fragmentation will likely involve the loss of stable neutral molecules or radicals.

-

[M-H]⁺ (m/z 218): Loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds.

-

[M-CH₃]⁺ (m/z 204): Loss of the methyl group as a radical is a likely fragmentation, leading to a stable quinolinyl-phenyl cation.

-

Further Fragmentation: The quinoline ring itself can undergo further fragmentation, leading to smaller aromatic ions.

Diagram of the Proposed Mass Spectrometry Fragmentation:

Caption: Proposed fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and provides structural clues through fragmentation analysis. The protocols and interpretations presented in this guide offer a robust framework for the analysis of this and related quinoline derivatives, ensuring the high standards of scientific integrity required in research and development.

References

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33792, this compound. Retrieved January 15, 2026 from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved January 15, 2026 from [Link].

-

Shi, F., et al. (2008). 6-Methyl-2,4-diphenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1187. [Link]

-

SpectraBase. (n.d.). This compound. Retrieved January 15, 2026 from [Link]

-

MDPI. (2023). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molecules, 28(15), 5779. [Link]

-

FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved January 15, 2026 from [Link]

-

Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(1), 469-474. [Link]

-

Hassan, W., et al. (2015). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. DARU Journal of Pharmaceutical Sciences, 23(1), 52. [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved January 15, 2026 from [Link]

-

NIST. (n.d.). Quinoline, 6-methyl-. Retrieved January 15, 2026 from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved January 15, 2026 from [Link]

-

Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 13(2), 122. [Link]

-

Kouznetsov, V. V., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(10), 524-530. [Link]

-

NIST. (n.d.). Quinoline, 6-methyl-. Retrieved January 15, 2026 from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 15, 2026 from [Link]

Sources

The Structural Elucidation of 6-Methyl-2-phenylquinoline and its Derivatives: A Technical Guide for Drug Development

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the quinoline moiety is a familiar and highly valued heterocyclic scaffold. Its presence in a vast array of natural products and synthetic compounds with diverse biological activities underscores its significance in medicinal chemistry.[1][2] Derivatives of quinoline have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[1][2] The 6-Methyl-2-phenylquinoline core, in particular, represents a privileged structure, with substitutions at various positions giving rise to compounds with significant therapeutic potential.[3][4]

I. Synthesis and Crystallization of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through established synthetic methodologies. The choice of a particular method is often dictated by the availability of starting materials and the desired substitution patterns.

Common Synthetic Routes:

-

Skraup Synthesis: A classic and versatile method for quinoline synthesis, the Skraup reaction involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For this compound, a modification of this synthesis would be employed.

-

Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxyquinolines. It involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5]

-

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and is used to prepare 2-alkyl and 2-aryl quinolines.

-

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.

Experimental Protocol: A Generalized Approach to Synthesis

The following is a generalized protocol for the synthesis of a substituted 2-phenylquinoline derivative, based on common laboratory practices:

-

Reactant Preparation: A mixture of a substituted aniline (e.g., p-toluidine for the 6-methyl derivative) and a substituted acetophenone is prepared in a suitable solvent.

-

Catalyst Addition: An acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, is added to the reaction mixture.

-

Cyclization: The mixture is heated under reflux for several hours to facilitate the cyclization reaction, forming the quinoline ring.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction and purified using techniques such as column chromatography or recrystallization to yield the desired this compound derivative.

Crystallization for X-ray Diffraction:

Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. A common method for crystallization is slow evaporation:

-

Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or a mixture with a less polar solvent like hexane).

-

Slow Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.

-

Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested for X-ray diffraction analysis.

II. Crystal Structure Analysis: Insights from Derivatives

While the specific crystal structure of this compound remains to be reported, the analysis of its derivatives provides a strong foundation for understanding its structural properties.

Case Study 1: Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

The crystal structure of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate reveals key structural features.[6][7] The quinoline ring system is essentially planar, a common characteristic of this heterocyclic system.[6][7] A significant observation is the torsion angle of the phenyl ring relative to the quinoline plane. In this derivative, the phenyl ring is twisted out of the quinoline ring system by 57.5(1)°.[6][7] This twist is a critical determinant of the molecule's overall shape and its potential interactions with biological targets. The crystal packing is stabilized by weak C-H···π interactions.[6][7]

Case Study 2: 6-Methyl-2,4-diphenylquinoline

In the structure of 6-Methyl-2,4-diphenylquinoline, the dihedral angle between the phenyl ring at the 2-position and the quinoline ring is 43.3(3)°.[8] The phenyl ring at the 4-position has a dihedral angle of 21.4(3)° with the quinoline ring.[8] This demonstrates how the position of the phenyl substituent influences its orientation.

Comparative Crystallographic Data of Quinoline Derivatives

The following table summarizes key crystallographic parameters for selected 2-phenylquinoline derivatives, providing a basis for understanding the structural chemistry of this class of compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |

| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | Monoclinic | P2/n | 10.828(5) | 7.535(4) | 18.829(5) | 94.369(5) | 1531.8(12) | [6][7] |

| 6-Methyl-2,4-diphenylquinoline | Orthorhombic | 7.766(1) | 9.851(1) | 20.756(2) | 1588.0(3) | [8] |

III. Experimental Workflow for Crystal Structure Determination

The definitive confirmation of a synthesized compound's structure is achieved through a combination of spectroscopic and analytical techniques, with single-crystal X-ray diffraction being the gold standard.[5]

Caption: A generalized experimental workflow for the determination of the crystal structure of a quinoline derivative.

IV. Structure-Activity Relationships (SAR) and Biological Significance

The 2-phenylquinoline scaffold is a privileged motif in compounds with a wide spectrum of biological activities.[4] The nature and position of substituents on both the quinoline and the 2-phenyl rings significantly influence these activities.

Anticancer Activity

Studies on 2-phenylquinoline derivatives have revealed key structure-activity relationships for their antiproliferative effects.[4] For instance, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives, the position of the phenyl group on the quinoline ring was found to be crucial.[4] A derivative with the phenyl group at the 6-position demonstrated superior activity against the HeLa cervical cancer cell line.[4] Furthermore, the nature of the aminomethyl side chains plays a critical role, with dimethylaminopropylaminomethyl side chains showing potent activity.[4] C-6 substituted 2-phenylquinolines have displayed important activities against various cancer cell lines, including prostate (PC3) and cervical (HeLa) cancer cell lines.[9]

Antimicrobial Activity

Substituted this compound derivatives have also been investigated for their antimicrobial properties. For example, a series of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol ring at the C-4 position were synthesized and screened for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as their antifungal activity.[3]

Caption: Structure-Activity Relationship (SAR) of this compound derivatives.

V. Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the structural and biological aspects of this compound and its derivatives. While the definitive crystal structure of the parent compound is yet to be elucidated, analysis of its derivatives has offered valuable insights into the planarity of the quinoline ring and the conformational flexibility of the phenyl substituent.

The demonstrated anticancer and antimicrobial activities of this compound derivatives highlight the therapeutic potential of this scaffold.[3][4][9] Future research should focus on the synthesis and crystallographic analysis of a wider range of derivatives to build a more complete understanding of their structure-activity relationships. Such efforts will undoubtedly pave the way for the rational design of novel and more potent therapeutic agents based on the this compound core.

VI. References

-

Benchchem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Retrieved from

-

Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., & Rusinov, V. L. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Retrieved from

-

Sundar, J. K., Natarajan, S., Sarveswari, S., Vijayakumar, V., Suresh, J., & Lakshman, P. L. N. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o169. Retrieved from

-

ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved from

-

International Letters of Chemistry, Physics and Astronomy. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. ILCPA, 8, 30-37. Retrieved from

-

ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. Retrieved from

-

Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Derivatives. Retrieved from

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from

-

ResearchGate. (n.d.). (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from

-

Benchchem. (n.d.). Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. Retrieved from

-

Shi, F., Tu, S., Zhang, Y., & Li, C. (2004). 6-Methyl-2,4-diphenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1830–o1831. Retrieved from

-

Royal Society of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Retrieved from

-

Kumar, S., & Bawa, S. (2011). Biological Activities of Quinoline Derivatives. PubMed. Retrieved from

-

National Center for Biotechnology Information. (n.d.). methyl 2-phenylquinoline-4-carboxylate. PubChem. Retrieved from

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from

-

Farshbaf, M., Alizadeh, S., Mohammadi-Farani, A., Aliabadi, A., & Daraee, B. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(6), 524–535. Retrieved from

-

ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from

-

ResearchGate. (n.d.). Structure-activity relationship analysis of different substitutions on.... Retrieved from

-

National Center for Biotechnology Information. (n.d.). 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline. PubChem. Retrieved from

-

Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Quinoxaline Derivatives. Retrieved from

-

MDPI. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(15), 3365. Retrieved from

-

Benchchem. (n.d.). Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide. Retrieved from

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6-Methyl-2,4-diphenylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Biological activity screening of novel 6-Methyl-2-phenylquinoline analogs.

An In-Depth Technical Guide:

Biological Activity Screening of Novel 6-Methyl-2-phenylquinoline Analogs

This guide provides a comprehensive framework for the systematic biological evaluation of novel this compound analogs. We move beyond rote protocols to elucidate the strategic rationale behind a multi-tiered screening cascade, ensuring that experimental choices are both efficient and mechanistically informative. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its rigid, planar structure and versatile chemistry allow for functionalization at multiple positions, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The this compound core, in particular, serves as a compelling starting point for analog synthesis. The presence of the methyl group at the 6-position and the phenyl group at the 2-position can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, making its derivatives prime candidates for drug discovery programs.[6][7]

The Screening Cascade: A Strategic Approach to Hit Identification

A tiered screening approach is paramount for the efficient and cost-effective evaluation of a new compound library. This strategy prioritizes broad, high-throughput assays in the primary stage to quickly identify "hits" with general activity. These hits are then advanced to more specific, lower-throughput secondary assays to confirm activity, elucidate the mechanism of action (MoA), and assess selectivity.

Caption: A strategic workflow for screening novel chemical entities.

Primary Biological Activity Screening

The initial screening phase aims to cast a wide net to identify any significant biological activity within the synthesized library. We recommend a panel of three fundamental assays.

Anticancer Activity: Cytotoxicity Screening

Quinoline derivatives are widely recognized for their potent anticancer activities.[8][9] The initial evaluation of this potential is most commonly performed using a cytotoxicity assay, which measures a compound's ability to kill or inhibit the proliferation of cancer cells.[6][10]

Recommended Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa for cervical cancer, PC3 for prostate cancer, A549 for lung cancer) in 96-well plates at a density of 5,000–10,000 cells per well.[6] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48 to 72 hours.[6]

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.[6][12] This allows for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified ethanol solution, to each well to dissolve the insoluble purple formazan crystals.[11]

-

Data Acquisition: Measure the absorbance of the resulting colored solution using a multi-well spectrophotometer (plate reader) at a wavelength between 500 and 600 nm (typically 540 or 570 nm).[11][14]

Caption: Workflow of the MTT cytotoxicity assay protocol.

Antimicrobial Activity Screening

The quinoline scaffold is the basis for several well-known antibacterial and antimalarial drugs.[15][16] Therefore, screening novel analogs for antimicrobial activity is a logical and essential step.

Recommended Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density with a plate reader.

Antioxidant Activity Screening

Some heterocyclic compounds exhibit antioxidant properties by scavenging free radicals, which are implicated in numerous diseases. The DPPH and ABTS assays are complementary methods to evaluate this potential.

Recommended Protocol: DPPH and ABTS Radical Scavenging Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method relies on the reduction of the stable DPPH radical, which is deep purple, by an antioxidant compound.[18] The resulting discoloration is proportional to the scavenging activity and is measured spectrophotometrically.[19]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue-green ABTS radical cation.[20] In the presence of an antioxidant, the radical is neutralized, causing the color to fade. This change is also quantified via spectrophotometry.[19][21] Both assays are popular due to their simplicity and reliability.[18][20]

Step-by-Step Methodology (General):

-

Reagent Preparation: Prepare a working solution of the DPPH or ABTS radical in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds.

-

Radical Addition: Add the radical solution to each well and incubate in the dark for a specified period (e.g., 30 minutes).

-

Measurement: Measure the decrease in absorbance at the appropriate wavelength (~517 nm for DPPH, ~734 nm for ABTS).

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

Data Analysis and Hit Prioritization

Following primary screening, the raw data must be processed to identify promising "hits." The primary metric for cytotoxicity and antioxidant assays is the IC₅₀ (half-maximal inhibitory concentration) , while for antimicrobial assays, it is the MIC .

Table 1: Hypothetical Primary Screening Data for this compound Analogs

| Compound ID | Modification | Cytotoxicity IC₅₀ (µM) vs. HeLa | Antimicrobial MIC (µg/mL) vs. S. aureus | Antioxidant IC₅₀ (µM) - DPPH |

| LEAD-001 | (Parent Scaffold) | 55.2 | >128 | 98.5 |

| LEAD-002 | 4'-Fluoro on Phenyl Ring | 8.3 | 64 | 85.1 |

| LEAD-003 | 4'-Methoxy on Phenyl Ring | 12.5 | 128 | 45.3 |

| LEAD-004 | 3-Bromo on Quinoline Ring | 2.1 | 16 | >200 |

| Doxorubicin | (Positive Control) | 0.5 | N/A | N/A |

| Vancomycin | (Positive Control) | N/A | 1 | N/A |

| Ascorbic Acid | (Positive Control) | N/A | N/A | 15.6 |

From this hypothetical data, LEAD-004 emerges as a potent cytotoxic and moderately active antibacterial agent, while LEAD-002 shows good cytotoxic activity. These compounds would be prioritized for secondary screening.

Secondary Screening and Mechanistic Studies

For prioritized hits, the next phase involves confirming their activity and investigating their mechanism of action.

Elucidating Anticancer Mechanism

If a compound shows potent cytotoxicity (e.g., LEAD-004), the next logical step is to determine how it kills cancer cells. Quinolines have been reported to act through various mechanisms, including the inhibition of key enzymes like histone deacetylases (HDACs) or receptor tyrosine kinases such as EGFR.[6][22]

-

Apoptosis vs. Necrosis: Assays using Annexin V/Propidium Iodide staining and flow cytometry can distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

-

Cell Cycle Analysis: Propidium iodide staining can also be used to determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

-

Molecular Docking: Computational molecular docking studies can predict the binding affinity and interaction patterns of the quinoline analogs with known cancer targets (e.g., EGFR, Abl kinase), providing a rational basis for their observed activity and guiding further optimization.[22][23][24]

Caption: Potential inhibition of the EGFR signaling pathway by a quinoline analog.

Elucidating Antimicrobial Mechanism

For compounds with significant antimicrobial activity, it is crucial to understand their mode of action to assess their novelty and potential for overcoming resistance. For quinolines, a classic mechanism, particularly in antimalarials, is the inhibition of heme polymerization in the parasite's food vacuole.[15][16][25][26] The drug accumulates in the acidic vacuole and binds to heme, preventing its detoxification into hemozoin. This leads to a buildup of toxic heme, which damages parasite membranes.[15][26] Assays to investigate this include:

-

β-Hematin Inhibition Assay: An in vitro assay that measures the ability of a compound to inhibit the formation of synthetic hemozoin (β-hematin).

-

Time-Kill Kinetics: Determines whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Conclusion and Future Directions

This guide outlines a robust, logical, and technically grounded strategy for the comprehensive biological screening of novel this compound analogs. By integrating broad primary screening with targeted secondary and mechanistic studies, researchers can efficiently identify and validate promising lead candidates. The insights gained from this cascade—from initial cytotoxicity to specific molecular interactions—are critical for guiding the subsequent stages of medicinal chemistry optimization and preclinical development, ultimately accelerating the journey from a novel scaffold to a potential therapeutic agent.

References

- Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways.

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2018). PubMed Central.

- MTT assay. (n.d.). Wikipedia.

- Comparative Anticancer Activity of Substituted Quinolines. (n.d.). Benchchem.

- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2012). PubMed Central.

- Ginsburg, H., Famin, O., Zhang, J., & Krugliak, M. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs. Life Sciences.

- Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). PubMed.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2015). ScienceDirect.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.

- Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers. (n.d.). Benchchem.

- In Vitro Cytotoxicity MTT Assay Testing. (n.d.). Creative Biolabs.

- Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. (2023). ResearchGate.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health.

- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.

- Młynarczyk, K., Walkowiak-Tomaniak, D., & Stępnik, K. (2023). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health.

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2023). MDPI.

- Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar.

- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2023). PubMed.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies.

- Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2025). ProQuest.

- Egan, T. J., et al. (2000). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.

- Screening Strategies to Identify New Antibiotics. (2012). Ingenta Connect.

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (2024). E3S Web of Conferences.

- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2019). MDPI.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). PubMed Central.

- 6-Methyl-2,4-diphenylquinoline. (2010). PubMed Central.

- antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (2022). Journal of Universitas Airlangga.

- Known analogs and their structural similarities to 6-Chloro-2-phenylquinolin-4-ol. (n.d.). Benchchem.

- Biological Activities of Quinoline Derivatives. (2009). PubMed.

- Investigating biological activity spectrum for novel quinoline analogues. (2014). PubMed.

- Evaluating the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol against related compounds. (n.d.). Benchchem.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2014). PubMed Central.

- Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (2016). Der Pharma Chemica.

- Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2020). MDPI.

- Synthesis of 6-phenylbenzo[h]quinolines via photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines. (2019). Organic & Biomolecular Chemistry.

- Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (2010). ResearchGate.

Sources

- 1. 6-Methyl-2,4-diphenylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay - Wikipedia [en.wikipedia.org]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. clyte.tech [clyte.tech]

- 15. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 16. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pnas.org [pnas.org]

- 26. journals.co.za [journals.co.za]

A Technical Guide to the In Silico Prediction of 6-Methyl-2-phenylquinoline Bioactivity

Preamble: The Strategic Value of Predictive Modeling in Early-Phase Drug Discovery

This guide focuses on a single, specific molecule: 6-Methyl-2-phenylquinoline . The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antibacterial and anticancer effects.[4][5][6] The specific substitutions of a methyl group at the 6-position and a phenyl group at the 2-position create a unique chemical entity (PubChem CID: 33792) whose biological potential is not yet fully characterized.[7]

Here, we will operate as a computational drug discovery team tasked with building a preliminary bioactivity profile for this molecule. Our objective is not merely to execute a series of computational tasks but to construct a logically coherent and scientifically defensible hypothesis of its potential therapeutic value. We will dissect the causality behind each methodological choice, emphasizing the self-validating nature of a robust in silico workflow. This document is designed for researchers, scientists, and drug development professionals who seek to understand both the "how" and the "why" of predictive bioactivity modeling.

Section 1: The Overall In Silico Evaluation Workflow

Before delving into specific techniques, it is crucial to visualize the entire predictive workflow. A robust in silico analysis is not a linear path but an integrated, multi-faceted investigation where insights from one method inform and refine the next. The goal is to build a consensus prediction that is more reliable than any single algorithm's output.

Caption: High-level workflow for the in silico bioactivity prediction of a novel compound.

Section 2: Target Hypothesis Generation: Where to Begin?

A molecule is inert without a biological target. The first and most critical step is to generate a plausible hypothesis about which protein(s) this compound might interact with. Randomly screening against all known proteins is computationally inefficient. A more strategic approach involves leveraging existing knowledge.

Given that the quinoline scaffold is prevalent in antibacterial agents that target bacterial topoisomerases like DNA gyrase[5][8], this presents a strong starting hypothesis. For the purpose of this guide, we will proceed with the hypothesis that This compound may exhibit antibacterial activity by inhibiting bacterial DNA gyrase.

This choice is not arbitrary; it is an evidence-based starting point derived from the vast body of medicinal chemistry literature. This grounding in established knowledge is the first pillar of a trustworthy computational study.

Section 3: Structure-Based Prediction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[9][10] This method is fundamental when a high-resolution 3D structure of the target protein is available.

Causality Behind the Method

We choose molecular docking because it provides atomic-level insights into the potential binding mode. It allows us to ask specific questions: Does the molecule fit within the binding site? Which specific amino acid residues does it interact with? Are these interactions (e.g., hydrogen bonds, hydrophobic contacts) favorable? The predicted binding energy serves as a quantitative estimate of binding strength, allowing for direct comparison with known inhibitors.[10]

Experimental Protocol: Docking this compound into S. aureus DNA Gyrase

-

Protein Preparation:

-

Action: Obtain the crystal structure of Staphylococcus aureus DNA gyrase B complexed with a known inhibitor. A suitable entry is PDB ID: 2XCT.

-

Rationale: Using a co-crystallized structure (a "holo" structure) ensures the binding pocket is in a relevant conformation.

-

Execution: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), load the 2XCT PDB file.[11] Remove all non-essential components: water molecules, co-solvents, and the original ligand. Add polar hydrogens and assign partial charges (e.g., using the AMBER force field). Save the prepared protein as a .pdbqt file for use with AutoDock Vina.[10][11]

-

-

Ligand Preparation:

-

Action: Obtain the 3D structure of this compound.

-

Rationale: The ligand must be in a low-energy, three-dimensional conformation with correct charges.

-

Execution: Fetch the structure from PubChem (CID: 33792) or sketch it using chemical drawing software.[7] Use a tool like Open Babel to generate a 3D conformation and perform energy minimization (e.g., using the MMFF94 force field). Assign Gasteiger charges and save the prepared ligand in .pdbqt format.[12]

-

-

Docking Simulation:

-

Action: Define the search space (the "docking box") and run the simulation using AutoDock Vina.[10][12]

-

Rationale: The docking box must encompass the entire active site where the original ligand was bound. This ensures the algorithm searches for binding poses in the correct location.

-

Execution: Center the docking box on the coordinates of the co-crystallized inhibitor from the original PDB file. Set the dimensions to be large enough to allow for rotational and translational freedom of the ligand (e.g., 25 x 25 x 25 Å). Execute the Vina docking command.

-

-

Analysis and Validation:

-

Action: Analyze the output poses and their corresponding binding affinity scores.

-

Rationale: The primary output is a binding affinity in kcal/mol (more negative is better) and a series of predicted binding poses. The top-scoring pose must be visually inspected for plausibility.

-

Execution: Load the docked poses back into the protein structure. The pose with the lowest binding energy is considered the most likely. Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking). A self-validating step is to re-dock the original co-crystallized ligand; the docking software should reproduce the experimental pose with a low root-mean-square deviation (RMSD < 2.0 Å).

-

Visualization: Molecular Docking Workflow

Caption: Step-by-step workflow for a typical molecular docking experiment.

Data Presentation: Predicted Binding Affinity

| Compound | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | S. aureus DNA Gyrase B | 2XCT | -8.5 | Asp79, Ile84, Pro85, Gly103 |

| Novobiocin (Control) | S. aureus DNA Gyrase B | 2XCT | -9.2 | Asp79, Gly83, Ile84, Thr171 |

Note: Data are representative examples for illustrative purposes.

Section 4: Ligand-Based Prediction: QSAR Modeling

What if we want to predict not just binding, but the potency (e.g., IC50 or MIC value) of our compound? Quantitative Structure-Activity Relationship (QSAR) modeling mathematically correlates the chemical features of molecules with their biological activities.[13][14] This is a ligand-based method, meaning it relies on a dataset of compounds with known activities against a specific target, but does not require a 3D protein structure.[13]

Causality Behind the Method

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By building a statistical model (e.g., multiple linear regression, random forest), we can predict the activity of new compounds, like this compound, based on their calculated properties (descriptors).[14][15] The trustworthiness of a QSAR model is entirely dependent on its statistical validation.[14]

Experimental Protocol: Building a Predictive QSAR Model

-

Data Curation:

-

Action: Compile a dataset of quinoline derivatives with experimentally measured antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) against S. aureus.

-

Rationale: The quality of the dataset is paramount. It should be structurally diverse and cover a significant range of activity values. The biological endpoint must be consistent across all compounds.

-

Execution: Gather data from medicinal chemistry literature or public databases like ChEMBL.[16] Convert MIC values to a logarithmic scale (pMIC) for better statistical distribution.

-

-

Descriptor Calculation:

-

Action: For each molecule in the dataset, calculate a wide range of molecular descriptors.

-

Rationale: Descriptors are numerical representations of a molecule's properties (e.g., LogP for lipophilicity, molecular weight, number of hydrogen bond donors/acceptors, topological indices).

-

Execution: Use software like RDKit or MOE to calculate 2D and 3D descriptors for all compounds.[15][17]

-

-

Model Building and Validation (The Self-Validating System):

-

Action: Split the data, build a model, and rigorously validate its predictive power.

-

Rationale: This is the most critical phase. The model must be able to predict the activity of compounds it has never seen before.

-

Execution:

-

Data Splitting: Divide the dataset into a training set (~80%) and a test set (~20%). The training set is used to build the model, and the test set is used for external validation.[14]

-

Model Building: Using the training set, apply a machine learning algorithm (e.g., Multiple Linear Regression) to find the best correlation between the descriptors (independent variables) and pMIC (dependent variable).[18]

-

Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. The cross-validated correlation coefficient (Q²) is a key metric. A Q² > 0.5 is generally considered acceptable.[18]

-

External Validation: Use the finalized model to predict the pMIC values for the test set compounds. The predictive ability is measured by the correlation coefficient for the test set (R²_pred). An R²_pred > 0.6 is indicative of a good predictive model.[18]

-

Y-Randomization: As a further check, randomly shuffle the activity values of the training set and rebuild the model multiple times. The resulting models should have very low correlation coefficients, confirming that the original model was not due to a chance correlation.[14]

-

-

-

Prediction for this compound:

-

Action: Calculate the same set of descriptors for our target molecule and apply the validated QSAR model to predict its pMIC.

-

Rationale: The model's applicability domain must be checked to ensure our target molecule is structurally similar to the compounds in the training set.

-

Data Presentation: QSAR Model Validation Statistics

| Parameter | Description | Value | Threshold for Acceptance |

| R² | Coefficient of determination (Training set) | 0.85 | > 0.6 |

| Q² | Cross-validated R² (Internal validation) | 0.72 | > 0.5 |

| R²_pred | R² for the external test set | 0.81 | > 0.6 |

Note: Data are representative examples for a robust, hypothetical model.

Section 5: ADMET Profiling: Predicting Drug-Likeness

A potent molecule is useless if it is toxic or cannot reach its target in the body. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in de-risking a compound.[19][20]

Causality Behind the Method

Early assessment of ADMET properties helps identify potential liabilities that could lead to late-stage failure.[20] Computational ADMET models are typically trained on large datasets of experimental data and can rapidly predict a wide range of properties based on chemical structure alone.[19][21]

Protocol: In Silico ADMET Prediction

-

Tool Selection:

-

Action: Choose a reliable ADMET prediction tool. Several free web servers (e.g., SwissADME, pkCSM) and commercial software packages (e.g., ADMET Predictor®) are available.[20][21][22]

-

Rationale: Different tools use different models and training sets. It is often wise to use a consensus approach by comparing predictions from 2-3 different tools.

-

-

Property Prediction:

-

Action: Input the structure of this compound (as a SMILES string: CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3) into the selected tools.

-

Execution: Run the predictions for key parameters.

-

Data Presentation: Predicted ADMET Profile for this compound

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 219.28 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 4.15 | Good lipophilicity for membrane passage | |

| H-Bond Donors | 0 | Compliant with Lipinski's Rule (<5) | |

| H-Bond Acceptors | 1 | Compliant with Lipinski's Rule (<10) | |

| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | High | Likely passes through intestinal cells | |

| Distribution | BBB Permeant | Yes | Potential to cross the Blood-Brain Barrier |

| P-glycoprotein Substrate | No | Not likely to be removed by efflux pumps | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction with major metabolic pathway | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic |

| hERG I Inhibitor | Yes | Potential risk of cardiotoxicity |

Note: These predictions are generated from computational models and require experimental verification.

Section 6: Integrated Bioactivity Profile and Strategic Recommendations

The final step is to synthesize all the computational data into a coherent, actionable profile that can guide future experimental work.

Summary for this compound:

-

Target Hypothesis: Based on its quinoline scaffold, the primary hypothesis is antibacterial activity via inhibition of DNA gyrase.

-

Molecular Docking: The molecule is predicted to bind favorably within the ATP-binding site of S. aureus DNA gyrase B, with a strong binding affinity (-8.5 kcal/mol) comparable to known inhibitors.

-

QSAR Analysis: A validated QSAR model predicts potent antibacterial activity against S. aureus.

-

ADMET Profile: The compound exhibits a generally favorable drug-like profile with good predicted absorption. However, two potential liabilities have been identified: inhibition of the CYP2D6 metabolic enzyme and potential hERG inhibition, which suggests a risk of cardiotoxicity.

Strategic Recommendations for Experimental Validation:

-

Primary Efficacy Testing: Prioritize in vitro testing of this compound against a panel of bacteria, with a focus on Gram-positive strains like S. aureus. Determine the Minimum Inhibitory Concentration (MIC).

-

Mechanism of Action: If antibacterial activity is confirmed, perform an enzyme inhibition assay using purified S. aureus DNA gyrase to validate the predicted mechanism.

-

Early Safety Assessment:

-

Conduct an in vitro CYP450 inhibition assay, focusing on the CYP2D6 isoform, to confirm the predicted drug-drug interaction risk.

-

Perform an in vitro hERG channel patch-clamp assay to assess the risk of cardiotoxicity. This is a critical safety checkpoint.

-

This in silico to in vitro translational approach ensures that laboratory resources are focused on testing the most credible hypotheses and addressing the most significant predicted risks first.

References

- In Silico Validation of AI-Assisted Drugs in Healthcare. PubMed.

- In silico models for drug development: tackling the valid

- QSAR Analysis (Quantitative Structure Activity Rel

- ADMET prediction. Fiveable.

- Small Molecule Docking. KBbox: Methods.

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic

- Pharmacophore modeling. Fiveable.

- ADMET Predictions - Comput

- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.

- A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. CS230 - Stanford University.

- Introduction to pharmacophore model a use in drug discover. CUTM Courseware.

- Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Meiler Lab - Vanderbilt University.

- Small molecule docking. Bonvin Lab - Utrecht University.

- Introduction to QSAR modeling based on RDKit and Python. GitHub.

- In Silico Validation of AI-Assisted Drugs in Healthcare | Request PDF.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform

- A Beginner's Guide to QSAR Modeling in Cheminform

- Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). YouTube.

- The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science (RSC Publishing).

- Validation guidelines for drug-target prediction methods. Taylor & Francis Online.

- ADMET Prediction Software.

- 13.2: How to Dock Your Own Drug. Chemistry LibreTexts.

- Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. Journal of Medicinal and Pharmaceutical Allied Sciences.

- Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. PLOS ONE.

- Pharmacophore Modeling in Drug Discovery: Methodology and Current St

- Deep Learning Approaches for Predicting Bioactivity of N

- Predicting bioactivity. Cambridge MedChem Consulting.

- In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.

- Drug Design by Pharmacophore and Virtual Screening Approach.

- This compound. PubChem.

- ADMET Predictor®.

- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.

- Validating the In-Silico Model for Toxicity Studies. News-Medical.Net.

- This compound. PubChem.

- This compound-4-carboxylic acid. PubChem.

- Synthesis of Substituted 2-Pyridyl-4-phenylquinolines.

- 6-Methyl-2-phenylquinoxaline. Benchchem.

- 6-Methyl-2,4-diphenylquinoline.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.

- Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)

Sources

- 1. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cs230.stanford.edu [cs230.stanford.edu]

- 4. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. This compound | C16H13N | CID 33792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jmpas.com [jmpas.com]

- 9. KBbox: Methods [kbbox.h-its.org]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. meilerlab.org [meilerlab.org]

- 14. neovarsity.org [neovarsity.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. QSAR modeling software and virtual screening [qsar4u.com]

- 18. youtube.com [youtube.com]

- 19. fiveable.me [fiveable.me]

- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 21. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 22. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 6-Methyl-2-phenylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this esteemed class of compounds, 6-methyl-2-phenylquinoline derivatives are emerging as a particularly promising chemotype for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these derivatives. We will delve into robust synthetic methodologies, detail validated experimental protocols for biological evaluation, and elucidate the molecular mechanisms underpinning their therapeutic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic solutions.

Introduction: The Quinoline Core and the Significance of the 6-Methyl-2-phenyl Substitution Pattern

Quinoline, a bicyclic heterocyclic aromatic compound, is a fundamental building block in the synthesis of a wide array of biologically active molecules.[2] Its derivatives have demonstrated a remarkable range of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][3] The therapeutic versatility of the quinoline nucleus has driven extensive research into the synthesis and biological evaluation of novel derivatives.[2]

The this compound scaffold combines several key structural features that contribute to its promising therapeutic profile. The phenyl group at the 2-position is a common feature in many biologically active quinolines and is known to play a crucial role in the enhancement of various pharmacological properties.[4] The methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This unique substitution pattern has been the focus of recent drug discovery efforts, leading to the identification of potent lead compounds with significant therapeutic potential.

Synthetic Strategies for this compound Derivatives

The efficient synthesis of the this compound core and its derivatives is paramount for extensive biological evaluation and SAR studies. Several classical and modern synthetic methods can be employed, with the Doebner-von Miller reaction being a particularly versatile and widely used approach.[3][5]

The Doebner-von Miller Reaction: A Cornerstone in Quinoline Synthesis

The Doebner-von Miller reaction is a classic and robust method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3][5] This reaction allows for the preparation of a wide range of substituted quinolines and is particularly well-suited for the synthesis of this compound derivatives.[1]

The generally accepted mechanism of the Doebner-von Miller reaction involves a series of steps, including Michael addition, cyclization, and oxidation, to ultimately form the aromatic quinoline ring system.[5]

Diagram of the Doebner-von Miller Reaction Workflow:

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-2-phenylquinoline

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid structure and ability to interact with various biological targets have made it a cornerstone in the development of therapeutic agents. Among the vast family of quinoline derivatives, 2-phenylquinolines have garnered significant attention for their potent pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on the 6-Methyl-2-phenylquinoline core, dissecting its structure-activity relationships (SAR) to provide a comprehensive resource for researchers and drug development professionals. We will explore how subtle modifications to this scaffold can profoundly impact its biological activity, offering insights into the rational design of more potent and selective therapeutic agents.

The Core Moiety: Understanding the Role of Each Component

The this compound scaffold can be deconstructed into three key components: the quinoline core, the 2-phenyl substituent, and the 6-methyl group. The interplay between these components is crucial for the molecule's overall biological profile.

-

The Quinoline Core: This bicyclic aromatic system is the foundational element, providing a rigid framework for the presentation of substituents in a defined spatial orientation. Its nitrogen atom can act as a hydrogen bond acceptor, and the planar aromatic surface can engage in π-π stacking interactions with biological macromolecules.

-

The 2-Phenyl Substituent: The phenyl group at the 2-position is a critical determinant of activity. Its orientation relative to the quinoline ring and the nature of its substituents significantly influence the molecule's interaction with target proteins. Modifications to this ring are a primary focus of SAR studies.

-

The 6-Methyl Group: The methyl group at the 6-position of the quinoline ring, while seemingly a simple alkyl substituent, plays a vital role in modulating the electronic properties and lipophilicity of the molecule. Its presence can influence metabolic stability and fine-tune the binding affinity to the target.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is exquisitely sensitive to structural modifications. The following sections delineate the key SAR trends observed for this scaffold, primarily focusing on its anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potential of 2-arylquinolines as selective anticancer agents.[3] For C-6 substituted 2-phenylquinolines, the aromatic nature of the quinoline ring is crucial for activity, with 2-arylquinoline derivatives displaying a better activity profile than their partially saturated 2-acetamido-2-methyl-tetrahydroquinoline counterparts.[3]

Influence of Substituents on the Quinoline Ring:

While our focus is on the 6-methyl group, it is informative to consider other substitutions at this position. A study on 6-substituted-2-(substituted-phenyl)-quinoline derivatives revealed that the nature of the substituent at the 6-position significantly impacts antimicrobial activity.[2] This suggests that this position is a key handle for modulating the biological properties of the 2-phenylquinoline scaffold.

Influence of Substituents on the 2-Phenyl Ring:

The substitution pattern on the 2-phenyl ring is a critical factor in determining the anticancer potency and selectivity.

-

Lipophilicity: A direct relationship has been observed between the lipophilicity (cLogP) of 2-arylquinolines and their cytotoxic effects against certain cancer cell lines, such as HeLa and PC3.[3] Derivatives with greater octanol/water partition coefficients tend to exhibit lower IC50 values.[3]

-

Specific Substituents: While a systematic study on the this compound core is not extensively documented in a single source, by analogy with related 2-phenylquinoline derivatives, it can be inferred that the electronic and steric properties of the substituents on the phenyl ring will play a pivotal role. For instance, in a series of 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one derivatives, a 2,4-dimethoxyphenyl substituent at the 4-position resulted in potent cytotoxicity.[4][5] This highlights the importance of methoxy groups, which can act as hydrogen bond acceptors and influence the electronic nature of the phenyl ring.

Antimicrobial Activity

6-Substituted-2-(substituted-phenyl)-quinoline derivatives have also been investigated for their antimicrobial properties.[2] A study involving derivatives bearing a 4-amino-1,2,4-triazole-3-thiol ring at the C-4 position provides valuable SAR insights.[2]

Influence of Substituents on the Quinoline and Phenyl Rings:

The antimicrobial activity is highly dependent on the nature of the substituents at both the 6-position of the quinoline ring and on the 2-phenyl ring. The following table summarizes the antimicrobial activity of some 6-substituted-2-(substituted-phenyl)-quinoline derivatives against various bacterial and fungal strains.

| Compound ID | R (on Phenyl Ring) | R1 (at 6-Position) | S. pyogenes | S. aureus | E. coli | S. typhi | A. niger | C. albicans |

| 4a | 4-Cl | F | 18 | 20 | 18 | 17 | 19 | 20 |

| 4b | 4-F | F | 16 | 18 | 17 | 16 | 18 | 19 |

| 4c | 4-CH3 | F | 15 | 17 | 16 | 15 | 17 | 18 |

| 4d | 4-Cl | Cl | 20 | 22 | 20 | 19 | 21 | 22 |

| 4e | 4-F | Cl | 18 | 20 | 19 | 18 | 20 | 21 |

| 4f | 4-CH3 | Cl | 17 | 19 | 18 | 17 | 19 | 20 |

| 4g | 4-Cl | NO2 | 17 | 19 | 17 | 16 | 18 | 19 |

| 4h | 4-F | NO2 | 15 | 17 | 16 | 15 | 17 | 18 |

| 4i | 4-CH3 | NO2 | 14 | 16 | 15 | 14 | 16 | 17 |

| Ampicillin | - | - | 22 | 24 | - | - | - | - |